![molecular formula C10H20N2OS B15112455 1-[4-(Morpholin-4-yl)thian-4-yl]methanamine](/img/structure/B15112455.png)
1-[4-(Morpholin-4-yl)thian-4-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Morpholin-4-yl)thian-4-yl]methanamine is an organic compound that features a morpholine ring and a thian ring connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Morpholin-4-yl)thian-4-yl]methanamine typically involves the reaction of morpholine with a thian derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Morpholin-4-yl)thian-4-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[4-(Morpholin-4-yl)thian-4-yl]methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(Morpholin-4-yl)thian-4-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit a particular enzyme, leading to therapeutic effects.
Comparison with Similar Compounds
1-[4-(Morpholin-4-yl)thian-4-yl]methanamine can be compared with other similar compounds such as:
- 1-(Morpholin-4-yl)cyclopropylmethanamine
- 4-(Morpholin-4-yl)oxan-4-ylmethanamine
- 1-Morpholin-4-yl-2-pyridin-3-yl-ethanethione
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of the morpholine and thian rings, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H20N2OS |
|---|---|
Molecular Weight |
216.35 g/mol |
IUPAC Name |
(4-morpholin-4-ylthian-4-yl)methanamine |
InChI |
InChI=1S/C10H20N2OS/c11-9-10(1-7-14-8-2-10)12-3-5-13-6-4-12/h1-9,11H2 |
InChI Key |
YGGLXIMGJLHHBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1(CN)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


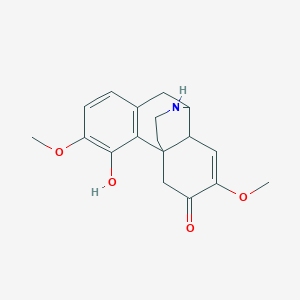
![N-[2-(dimethylamino)-2-phenylethyl]-4-methylbenzamide](/img/structure/B15112378.png)
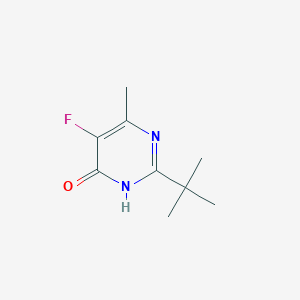
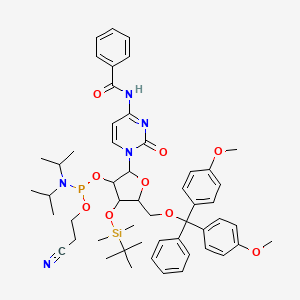
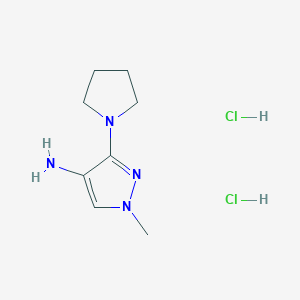
![4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B15112410.png)
![{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}(3-oxetanyl)acetic acid](/img/structure/B15112416.png)
![1-phenyl-N-[(1-propylpyrazol-4-yl)methyl]methanamine;hydrochloride](/img/structure/B15112421.png)
![Propyl 4-[(6-methoxy-2-methyl-4-quinolyl)amino]benzoate, chloride](/img/structure/B15112425.png)
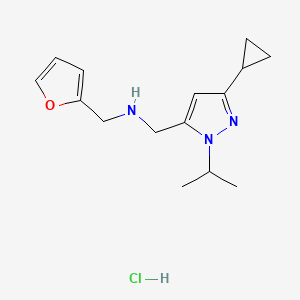
![(1R,2S)-2-[(Dichloroacetyl)amino]-3-fluoro-1-[4-(methylsulfonyl)phenyl]propyl butyrate](/img/structure/B15112436.png)
![4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine](/img/structure/B15112450.png)
![1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15112467.png)
![Ethyl 4-({[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B15112473.png)
